2-((7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
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Description
The compound belongs to a class of chemicals known for their potential in various biochemical applications. While specific information on this compound is scarce, compounds with similar structures have been synthesized and studied for their biological and chemical properties.
Synthesis Analysis
Synthesis of related purine-thioacetamide derivatives involves O-[(11)C]methylation of corresponding precursors with [(11)C]CH3OTf under basic conditions, leading to high radiochemical yields and purity, which suggests a method that could be adapted for synthesizing the compound (Gao, Wang, & Zheng, 2016).
Molecular Structure Analysis
Studies on similar compounds reveal that the crystal structure can exhibit linearly extended conformations or slightly bent chains based on the specific groups attached to the acetamide moiety, indicating that the molecular structure of acetamide derivatives can significantly influence their chemical behavior and interactions (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Reactions and Properties
The reactivity of similar acetamide compounds often involves interactions through classical N-H...O hydrogen bonds and non-standard C-H...O hydrogen bonds, which may play a role in the compound's biological activity. These interactions contribute to the formation of planar hydrophilic and hydrophobic areas, which could be relevant for the chemical behavior of the compound of interest (Camerman et al., 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's application potential. For closely related compounds, crystallography studies offer insights into the solid-state structure, which is vital for predicting solubility and stability (Camerman et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-15-8-7(9(18)14-10(15)19)16(3-4-20-2)11(13-8)21-5-6(12)17/h3-5H2,1-2H3,(H2,12,17)(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWSSPVFNFJAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(2-Methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
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